molecular formula C23H19FN4O3S2 B2525939 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-88-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2525939
CAS No.: 851978-88-6
M. Wt: 482.55
InChI Key: YGODTBIIPRNYDC-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C23H19FN4O3S2 and its molecular weight is 482.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Biological Screening

The compound is part of a broader class of molecules that have been synthesized for biological and pharmacological screening. The synthesis of similar bioactive molecules involves complex chemical reactions to introduce fluoro-substituted benzothiazoles and sulphonamido groups into the chemical structure, aiming to enhance biological activity. These molecules have been subjected to antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings, indicating their potential therapeutic applications (Patel et al., 2009).

Biological Activities and Pharmacological Evaluation

Further research into fluoro-substituted sulphonamide benzothiazoles comprising different functional groups highlights their pharmacologically proven therapeutic potentials. These compounds demonstrate a wide range of biodynamic properties, prompting the synthesis of novel compounds in hope of identifying potent biodynamic agents. The emphasis on antimicrobial activities signifies the relevance of these compounds in developing new antimicrobial agents (Jagtap et al., 2010).

Application in Drug Discovery and Development

The research applications of such compounds extend to drug discovery and development, where their unique chemical structures are exploited to synthesize compounds with specific biological activities. The synthesis of derivatives and analogs, like the ones involving dihydroisoquinolines and benzothiazoles, is crucial for exploring the structure-activity relationships that underpin their pharmacological effects. These activities include but are not limited to antimicrobial, anti-inflammatory, and anticancer properties, highlighting the compound's significance in medicinal chemistry (He et al., 2016).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGODTBIIPRNYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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